4-(1H-imidazol-2-yl)aniline
Overview
Description
4-(1H-imidazol-2-yl)aniline is an organic compound that features an imidazole ring attached to an aniline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both the imidazole and aniline functionalities allows for diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
It’s known that the imidazole nucleus, a key component of this compound, is an important pharmacophore in drug discovery . It’s a good bioisostere of naturally occurring nucleotides and can interact with proteins and enzymes . Therefore, it’s plausible that 4-(1H-imidazol-2-yl)aniline may interact with similar targets.
Mode of Action
Compounds containing the imidazole nucleus are known to exhibit a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The interaction of these compounds with their targets often results in changes that contribute to these effects.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole-containing compounds, it’s likely that multiple pathways could be affected .
Result of Action
The wide range of biological activities associated with imidazole-containing compounds suggests that the effects could be diverse, depending on the specific targets and pathways involved .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-2-yl)aniline typically involves the cyclization of ortho-substituted aniline derivatives. One common method includes the reaction of ortho-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions, typically at temperatures ranging from 140°C to 220°C, to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields. This method involves heating a mixture of p-aminobenzoic acid and polyphosphoric acid under controlled microwave irradiation .
Chemical Reactions Analysis
Types of Reactions: 4-(1H-imidazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone-imidazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic ring.
Scientific Research Applications
4-(1H-imidazol-2-yl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: The compound is used in the production of dyes, pigments, and polymers due to its ability to form stable complexes with metals
Comparison with Similar Compounds
4-(1H-benzimidazol-2-yl)aniline: This compound features a benzimidazole ring instead of an imidazole ring, offering different reactivity and biological activity.
2-(4-aminophenyl)benzimidazole: Similar to 4-(1H-imidazol-2-yl)aniline but with a benzimidazole ring, it is used in similar applications but may exhibit different pharmacokinetics and dynamics
Uniqueness: this compound is unique due to its specific combination of the imidazole and aniline functionalities, which allows for a broader range of chemical reactions and biological activities compared to its analogs. This makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
4-(1H-imidazol-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBDHQDPAGRRJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634598 | |
Record name | 4-(1H-Imidazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13682-33-2 | |
Record name | 4-(1H-Imidazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-Imidazol-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(1H-imidazol-2-yl)aniline interact with 1,4-Dicyclohexyl Cucurbit[6]uril and what is the significance of this interaction?
A1: The research demonstrates that this compound (ImBA) interacts with 1,4-Dicyclohexyl Cucurbit[6]uril ((CyH)2Q[6]) through host-guest complexation. Specifically, the phenyl group of ImBA is encapsulated within the hydrophobic cavity of the (CyH)2Q[6] molecule. This inclusion complex is stabilized by the hydrophobic interactions within the cavity and dipole-ion interactions at the portal of the (CyH)2Q[6] molecule []. The significance lies in the formation of a pseudorotaxane structure, a supramolecular assembly with potential applications in materials science and nanotechnology. Further, the pseudorotaxane units assemble through hydrogen bonding to form a 1D supramolecular chain, highlighting the potential for building more complex structures [].
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